2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide

Conformational flexibility Rotatable bonds Molecular recognition

2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is a synthetic sulfonamide derivative (molecular formula C₁₇H₁₆N₂O₃S, molecular weight ~328.4 g/mol) that integrates a quinolin-8-ylamine core with a phenoxyethylsulfonamide side chain. This compound belongs to the broader class of quinoline-8-sulfonamides, which have been investigated as inhibitors of methionine aminopeptidase (MetAP), NF-κB pathway modulators, and PKM2 modulators.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
CAS No. 1351614-69-1
Cat. No. B6495664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide
CAS1351614-69-1
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H16N2O3S/c20-23(21,13-12-22-15-8-2-1-3-9-15)19-16-10-4-6-14-7-5-11-18-17(14)16/h1-11,19H,12-13H2
InChIKeyWURYTQKTELHSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide (CAS 1351614-69-1): Structural Identity and Compound-Class Context for Research Procurement


2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is a synthetic sulfonamide derivative (molecular formula C₁₇H₁₆N₂O₃S, molecular weight ~328.4 g/mol) that integrates a quinolin-8-ylamine core with a phenoxyethylsulfonamide side chain [1]. This compound belongs to the broader class of quinoline-8-sulfonamides, which have been investigated as inhibitors of methionine aminopeptidase (MetAP), NF-κB pathway modulators, and PKM2 modulators [2]. Unlike the majority of characterized analogs that feature a direct aryl-sulfonamide linkage (e.g., N-(quinolin-8-yl)benzenesulfonamide), this compound introduces an ethane-1-sulfonamide spacer bearing a terminal phenoxy group, creating a structurally distinct pharmacophore within the quinoline-sulfonamide chemical space.

Why 2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide Cannot Be Replaced by Generic Quinoline-8-Sulfonamides in Focused Research Programs


The biological activity of quinoline-8-sulfonamides is highly sensitive to the nature of the sulfonamide N-substituent. Direct aryl-substituted analogs such as N-(quinolin-8-yl)benzenesulfonamide exhibit target engagement profiles distinct from those bearing aliphatic or ether-linked side chains [1]. The ethane-1-sulfonamide linker in the target compound introduces additional rotatable bonds (6 for the target vs. 3 for N-(quinolin-8-yl)benzenesulfonamide) and altered hydrogen-bonding capacity, which directly impact target recognition, selectivity, and physicochemical properties [2]. Simple replacement with either the quinoline-deficient 2-phenoxyethane-1-sulfonamide or the rigid N-(quinolin-8-yl)benzenesulfonamide would yield a substantially different molecular entity with divergent binding profiles, solubility characteristics, and synthetic derivatization potential. The following quantitative evidence establishes where the target compound offers verifiable differentiation.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide vs. Closest Analogs


Increased Conformational Flexibility vs. N-(Quinolin-8-yl)benzenesulfonamide Drives Differential Target Recognition Potential

The target compound possesses 6 rotatable bonds compared to 3 for the direct aryl analog N-(quinolin-8-yl)benzenesulfonamide, as computed from their respective SMILES structures [1][2]. This tripling of rotational degrees of freedom is conferred by the ethane-1-sulfonamide spacer and the phenoxy terminal group, which are absent in the comparator. The increased flexibility may allow the target compound to adopt conformations that access binding pockets inaccessible to rigid aryl-sulfonamide analogs. N-(quinolin-8-yl)benzenesulfonamide has demonstrated NF-κB pathway inhibition with an EC₅₀ of 17,000 nM in an IκBα stabilization reporter assay in OCI-Ly3 cells [3]; however, no direct target engagement data are yet available for the target compound to confirm whether the added flexibility translates into potency or selectivity gains.

Conformational flexibility Rotatable bonds Molecular recognition Drug design

Modulated Lipophilicity (XLogP3 = 2.8) Balances Membrane Permeability vs. Aqueous Solubility Relative to Direct Aryl Analogs

The computed XLogP3 of 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide is 2.8 [1]. This value sits between that of the less lipophilic N-(quinolin-8-yl)benzenesulfonamide (XLogP3 ~1.6) [2] and the more lipophilic 2-phenoxyethane-1-sulfonamide (XLogP3 ~3.3) . The intermediate lipophilicity of the target compound arises from the balanced contribution of the hydrophobic phenoxyethyl chain and the polar sulfonamide-quinoline core. Within the quinoline-8-sulfonamide class, an XLogP3 of 2.8 falls within the optimal range (1–3) associated with favorable oral bioavailability according to Lipinski's rule-of-five analysis, whereas the simpler 2-phenoxyethane-1-sulfonamide (XLogP3 3.3, lacking the quinoline metal-coordination motif) exceeds the preferred upper bound for balanced ADME properties.

Lipophilicity XLogP3 Drug-likeness ADME prediction

Higher Topological Polar Surface Area (TPSA = 76.7 Ų) Relative to N-(Quinolin-8-yl)benzenesulfonamide Modulates Absorption and Blood-Brain Barrier Penetration Predictions

The target compound has a computed topological polar surface area (TPSA) of 76.7 Ų, which is 9.3 Ų higher than that of N-(quinolin-8-yl)benzenesulfonamide (TPSA = 67.4 Ų) [1][2]. This increase is attributable to the additional ether oxygen in the phenoxyethyl linker, which contributes a hydrogen bond acceptor site not present in the direct aryl analog. Compounds with TPSA < 60 Ų are generally predicted to have good blood-brain barrier penetration, while those with TPSA > 140 Ų are predicted to have poor oral absorption; the target compound's TPSA of 76.7 Ų places it in the intermediate range where moderate oral absorption is expected but CNS penetration may be limited, providing a differentiated pharmacokinetic profile relative to the lower-TPSA N-(quinolin-8-yl)benzenesulfonamide.

Topological polar surface area TPSA BBB penetration Oral absorption

Quinoline-8-Sulfonamide Class-Level Antimicrobial Potential Inferred from Structurally Proximal Metal Complexes Demonstrates Scaffold Utility for Anti-Infective Programs

Hybrid quinoline-sulfonamide complexes featuring the N-(quinolin-8-yl) core have demonstrated potent antimicrobial activity. The cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide exhibited an MIC of 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus ATCC25923 and Candida albicans ATCC10231, with inhibition zone diameters of 21 mm and 25 mm respectively [1]. While the target compound differs in its sulfonamide substitution (phenoxyethyl vs. 4-chlorophenyl) and has not been tested as a free ligand or metal complex, the conserved quinolin-8-ylamine scaffold suggests potential as a ligand for metalloantimicrobial development. The phenoxyethyl side chain may modulate the geometry and stability of resulting metal complexes relative to the 4-chloro analog, warranting direct comparative evaluation.

Antimicrobial Quinoline-sulfonamide hybrids Metal complexes MIC

Enhanced Synthetic Derivatization Potential via Phenoxy Terminal Group Relative to Methyl-Substituted Quinoline Sulfonamides

The target compound features a terminal phenoxy group connected via an ethane-1-sulfonamide linker to the quinolin-8-yl core . In contrast, the most extensively characterized quinoline-8-sulfonamide, N-(quinolin-8-yl)methanesulfonamide (MW 222.26 g/mol), bears only a methyl group at the sulfonamide position [1]. The phenoxy terminus of the target compound provides a synthetic handle for further functionalization via electrophilic aromatic substitution (nitration, halogenation, sulfonation) or O-dealkylation to reveal a phenol for subsequent coupling reactions. This derivatization potential is absent in N-(quinolin-8-yl)methanesulfonamide, which offers no aromatic substitution sites on the sulfonamide side chain. Commercially, the target compound is available from multiple vendors at research-grade quantities (e.g., 3 mg at $63.00, 10 μmol at $69.00) [2], positioning it as an accessible building block for focused library synthesis.

Synthetic accessibility Derivatization Building block Medicinal chemistry

Intermediate Molecular Weight (328.4 Da) Offers Balanced Ligand Efficiency Potential vs. Low-MW Quinoline Sulfonamides

With a molecular weight of 328.4 g/mol, the target compound occupies an intermediate position between the fragment-like N-(quinolin-8-yl)methanesulfonamide (222.26 g/mol) and larger quinoline-8-sulfonamide derivatives (e.g., N-(4-(piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide at 396.47 g/mol) [1][2]. This intermediate MW positions the target compound favorably for hit-to-lead optimization: it is sufficiently complex to engage biological targets with reasonable affinity while remaining below the 500 Da threshold commonly associated with drug-likeness. The increase of 106.14 Da relative to N-(quinolin-8-yl)methanesulfonamide reflects the addition of the phenoxyethyl group, which provides additional binding surface area and potential for hydrophobic contacts without pushing the molecule into a higher-MW chemical space that would compromise ligand efficiency metrics.

Molecular weight Ligand efficiency Fragment-based drug discovery Lead-likeness

Recommended Research and Industrial Application Scenarios for 2-Phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide


Fragment-Based and Structure-Guided Drug Discovery for Kinase or MetAP Targets

The compound's intermediate molecular weight (328.4 Da) and 6 rotatable bonds, combined with the quinoline-8-sulfonamide core that has demonstrated metal-chelating capacity in MetAP inhibition [1], make it a suitable starting point for fragment-growing or scaffold-hopping campaigns. Its higher TPSA (76.7 Ų) relative to direct aryl analogs [2] may confer selectivity advantages against off-targets with differing active-site polarity, a hypothesis testable through parallel screening against N-(quinolin-8-yl)benzenesulfonamide as a control.

Metalloantimicrobial Ligand Development Leveraging Quinoline-8-Sulfonamide Metal-Coordination Motif

Building on the demonstrated antimicrobial activity of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide metal complexes (MIC = 19.04 × 10⁻⁵ mg/mL against S. aureus) [3], this compound can serve as a ligand scaffold for synthesizing novel Zn²⁺, Cu²⁺, Co²⁺, or Cd²⁺ complexes. The phenoxyethyl side chain, absent in the characterized 4-chloro analog, introduces steric and electronic modulation that may alter complex geometry, stability, and antimicrobial spectrum, warranting systematic comparative evaluation.

NF-κB Pathway Probe Development Using Phenoxyethyl-Modified Quinoline Sulfonamide Scaffold

N-(quinolin-8-yl)benzenesulfonamides have been validated as NF-κB pathway suppressors in dual high-throughput screening campaigns with EC₅₀ values in the low micromolar range [4]. The target compound's phenoxyethyl modification alters the sulfonamide side-chain electronics and sterics, which may translate into differentiated NF-κB inhibitory potency or selectivity relative to the parent benzenesulfonamide series. Procurement of this compound alongside N-(quinolin-8-yl)benzenesulfonamide enables direct head-to-head comparison in IκBα stabilization and NF-κB nuclear translocation assays.

Chemical Biology Tool for Derivatization-Dependent Target Deconvolution

The terminal phenoxy group provides a unique synthetic handle for introducing affinity tags (biotin), fluorescent reporters, or photoaffinity labels without modifying the quinoline-8-sulfonamide pharmacophore . This derivatization capability is absent in N-(quinolin-8-yl)methanesulfonamide [1], making the target compound a superior starting point for chemical proteomics studies aimed at identifying the full target engagement profile of quinoline-8-sulfonamide chemotypes.

Quote Request

Request a Quote for 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.